molecular formula C23H15ClIN3OS B4341200 N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA

N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA

Cat. No.: B4341200
M. Wt: 543.8 g/mol
InChI Key: LSFOKKJZXUGDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline backbone, chlorophenyl, and iodophenyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Backbone: The quinoline backbone can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a nucleophilic substitution reaction using 2-iodoaniline and a suitable base.

    Formation of the Carbonothioyl Linkage: The carbonothioyl linkage can be formed by reacting the intermediate with thiophosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium iodide in acetone, potassium carbonate in DMF, or other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides, chlorophenylquinoline derivatives.

    Reduction: Aminoquinoline derivatives, reduced carbonyl compounds.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound’s unique structure allows it to interact with various proteins, nucleic acids, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{[(2-bromophenyl)amino]carbonothioyl}-4-quinolinecarboxamide
  • 2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}-4-quinolinecarboxamide
  • 2-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA stands out due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The iodine atom also provides unique opportunities for radiolabeling and imaging applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-iodophenyl)carbamothioyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClIN3OS/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-3-7-19(16)26-21)22(29)28-23(30)27-20-8-4-2-6-18(20)25/h1-13H,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFOKKJZXUGDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NC4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA

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